5-Carbonitrile Substituent is Indispensable for LRRK2 Kinase Affinity – Class-Level Evidence from the Williamson (2021) J. Med. Chem. SAR Campaign
In a systematic SAR study of pyrrolo[2,3-d]pyrimidine LRRK2 inhibitors, compounds bearing the 4-amino-5-carbonitrile-7-methyl pharmacophore (compounds 10–13) exhibited LRRK2 G2019S cKi values of 11–33 nM [1]. In contrast, des-carbonitrile analog 21 – which replaces the 5-carbonitrile with a hydrogen atom while retaining the 4-amino, 2-methyl, and 7-methyl groups – displayed 'significantly reduced activity on LRRK2' [1]. Although the exact cKi of 21 was not disclosed, the authors explicitly state that removal of the carbonitrile was detrimental to potency, corroborating the gatekeeper-contacting role of the 5-cyano group observed in X-ray structures [1]. For the target compound 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, which retains the critical 5-carbonitrile while offering a free N7 position for further derivatization, this evidence indicates that the 5-carbonitrile is an essential potency determinant, directly differentiating it from des-cyano analogs such as 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 89852-87-9).
| Evidence Dimension | LRRK2 G2019S kinase inhibitory activity (cKi) |
|---|---|
| Target Compound Data | Not directly measured; inferred from structurally related compounds 10–13 (cKi = 11–33 nM) [1] |
| Comparator Or Baseline | Des-carbonitrile analog 21 (cKi not disclosed, but 'significantly reduced activity') [1] |
| Quantified Difference | Qualitative: removal of 5-CN abolishes potent LRRK2 inhibition [1] |
| Conditions | LanthaScreen activity assay, 250 pM LRRK2 G2019S, 1.3 mM ATP; X-ray crystallography in CHK1 10-pt. mut. surrogate [1] |
Why This Matters
Procurement of the target compound rather than the des-cyano analog preserves the 5-carbonitrile warhead, which is essential for gatekeeper contact and kinase affinity – a functional group absent in the cheaper, more widely available 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
- [1] Williamson DS, Smith GP, Mikkelsen GK, et al. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. J Med Chem. 2021;64(15):10918-10941. Table 2 (compounds 10–13, cKi 11–33 nM); text lines 284–290 (des-carbonitrile 21 significantly reduced activity). View Source
